7-Amino-4-methyl-3-coumarinylacetic acid 7-Amino-4-methyl-3-coumarinylacetic acid AMCA is fluorescent protein labeling agent. It contains an N-hydroxysuccinimide ester that reacts with lysine residues to form photostable amide links. Upon activation with UV light, AMCA displays emission maxima of 400-460 nm. It has commonly been used in multiplex immunophenotyping applications.

Brand Name: Vulcanchem
CAS No.: 106562-32-7
VCID: VC20750714
InChI: InChI=1S/C12H11NO4/c1-6-8-3-2-7(13)4-10(8)17-12(16)9(6)5-11(14)15/h2-4H,5,13H2,1H3,(H,14,15)
SMILES: CC1=C(C(=O)OC2=C1C=CC(=C2)N)CC(=O)O
Molecular Formula: C12H11NO4
Molecular Weight: 233.22 g/mol

7-Amino-4-methyl-3-coumarinylacetic acid

CAS No.: 106562-32-7

Cat. No.: VC20750714

Molecular Formula: C12H11NO4

Molecular Weight: 233.22 g/mol

* For research use only. Not for human or veterinary use.

7-Amino-4-methyl-3-coumarinylacetic acid - 106562-32-7

Specification

CAS No. 106562-32-7
Molecular Formula C12H11NO4
Molecular Weight 233.22 g/mol
IUPAC Name 2-(7-amino-4-methyl-2-oxochromen-3-yl)acetic acid
Standard InChI InChI=1S/C12H11NO4/c1-6-8-3-2-7(13)4-10(8)17-12(16)9(6)5-11(14)15/h2-4H,5,13H2,1H3,(H,14,15)
Standard InChI Key QEQDLKUMPUDNPG-UHFFFAOYSA-N
SMILES CC1=C(C(=O)OC2=C1C=CC(=C2)N)CC(=O)O
Canonical SMILES CC1=C(C(=O)OC2=C1C=CC(=C2)N)CC(=O)O

Introduction

Chemical Structure and Molecular Characteristics

Molecular Formula and Structure

The molecular formula of 7-Amino-4-methyl-3-coumarinylacetic acid is C12H11NO4C_{12}H_{11}NO_{4}, with a molecular weight of 233.22 g/mol . Its structure consists of a coumarin backbone substituted with an amino group at the 7th position, a methyl group at the 4th position, and an acetic acid moiety attached to the 3rd position. This unique arrangement contributes to its fluorescent properties.

The coumarin ring system is characterized by its benzopyran structure, which imparts stability and enhances fluorescence. The amino group allows for conjugation with various biomolecules through covalent bonding, while the acetic acid moiety provides solubility and reactivity.

Physical Properties

Key physical properties of 7-Amino-4-methyl-3-coumarinylacetic acid include:

  • Appearance: Light yellow to brown powder or crystal .

  • Boiling Point: Predicted at 512.2±50.0512.2 \pm 50.0 °C .

  • Density: 1.391±0.061.391 \pm 0.06 g/cm3^3 at room temperature .

  • Solubility: Soluble in dimethylformamide (DMF) .

  • pKa: 3.80±0.103.80 \pm 0.10, indicating weak acidity .

  • Maximum Absorption Wavelength (λmax\lambda_{\text{max}}): Approximately 344 nm in buffer solution .

Data Table: Physical Properties

PropertyValue
Molecular FormulaC12H11NO4C_{12}H_{11}NO_{4}
Molecular Weight233.22 g/mol
AppearanceLight yellow to brown powder/crystal
Boiling Point512.2±50.0512.2 \pm 50.0 °C
Density1.391±0.061.391 \pm 0.06 g/cm3^3
SolubilitySoluble in DMF
pKa3.80±0.103.80 \pm 0.10
λmax\lambda_{\text{max}}~344 nm

Synthesis and Chemical Reactions

Synthesis Pathways

The synthesis of 7-Amino-4-methyl-3-coumarinylacetic acid typically involves multi-step organic reactions starting with coumarin derivatives . The amino group is introduced through nitration followed by reduction processes, while the acetic acid moiety is added via alkylation or esterification reactions.

A common industrial method employs succinimidyl ester derivatives for functionalization, enabling efficient conjugation with primary amines to form stable amide bonds. Reverse-phase high-performance liquid chromatography (HPLC) is often used to purify the final product.

Data Table: Synthesis Parameters

StepReagents/ConditionsYield (%)
Nitration of CoumarinNitric acid/sulfuric acidHigh
Reduction to Amino GroupHydrogenation or SnCl2_2Moderate
Acetic Acid AdditionAlkylation with chloroacetic acidVariable

Chemical Reactions

7-Amino-4-methyl-3-coumarinylacetic acid exhibits diverse reactivity:

  • Amidation: Reacts with primary amines via succinimidyl esters to form stable amide bonds.

  • Hydrolysis: Under acidic or basic conditions, hydrolyzes into simpler derivatives.

  • Fluorescence Quenching: Interaction with specific molecules can reduce fluorescence intensity.

These reactions are exploited in applications such as fluorescent labeling and enzyme activity assays.

Applications in Biochemical Research

Fluorescent Labeling

The compound's bright blue fluorescence (excitation at ~365 nm) makes it ideal for labeling proteins and nucleic acids in immunofluorescence assays. It forms stable conjugates with lysine residues via its succinimidyl ester derivative.

Case Study: Protein Labeling

In multiplex immunophenotyping assays, antibodies labeled with this compound enabled simultaneous detection of multiple antigens with high resolution in flow cytometry experiments.

Data Table: Fluorescence Parameters

ParameterValue
Excitation Wavelength~365 nm
Emission Wavelength~450 nm
PhotostabilityHigh

Enzyme Activity Assays

Recent studies have demonstrated its use as a substrate for detecting peptidase activities in microfluidic systems . Modified versions such as dipeptidyl substrates retain fluorescence within water-in-oil droplets, enabling high-throughput screening of microbial enzymes.

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